2-Amino-N,N,3-trimethylbutanamide hydrochloride
Overview
Description
2-Amino-N,N,3-trimethylbutanamide hydrochloride is an organic compound with the molecular formula C7H17ClN2O and a molecular weight of 180.68 g/mol . It is a white to pale yellow solid with a characteristic amine odor. This compound is soluble in water but has limited solubility in organic solvents . It is classified as a weak acid and can form salts with strong bases .
Preparation Methods
2-Amino-N,N,3-trimethylbutanamide hydrochloride can be synthesized by reacting 2-Amino-N,N,3-trimethylbutanamide with hydrochloric acid . The reaction typically involves dissolving 2-Amino-N,N,3-trimethylbutanamide in an appropriate solvent, such as water or ethanol, and then adding hydrochloric acid to the solution. The resulting product is then isolated by filtration or crystallization . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity .
Chemical Reactions Analysis
2-Amino-N,N,3-trimethylbutanamide hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted amides.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Amino-N,N,3-trimethylbutanamide hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-N,N,3-trimethylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can interact with enzymes and proteins, affecting their activity and function . The compound may also influence cellular processes by modulating signaling pathways and gene expression . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Amino-N,N,3-trimethylbutanamide hydrochloride can be compared with other similar compounds, such as:
2-Amino-N,N,3-trimethylbutanamide: The parent compound without the hydrochloride group.
Valine derivatives: Compounds containing valine or its derivatives, which share similar structural features and chemical properties.
Other amides: Compounds with similar amide functional groups, which may exhibit comparable reactivity and applications.
The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for particular applications in research and industry .
Properties
IUPAC Name |
2-amino-N,N,3-trimethylbutanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-5(2)6(8)7(10)9(3)4;/h5-6H,8H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTBQDHPDXXUIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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